2-({5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(4-methylbenzyl)acetamide 2-({5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(4-methylbenzyl)acetamide
Brand Name: Vulcanchem
CAS No.: 1015539-59-9
VCID: VC11793074
InChI: InChI=1S/C19H18ClN3O3S/c1-13-2-4-14(5-3-13)10-21-17(24)12-27-19-23-22-18(26-19)11-25-16-8-6-15(20)7-9-16/h2-9H,10-12H2,1H3,(H,21,24)
SMILES: CC1=CC=C(C=C1)CNC(=O)CSC2=NN=C(O2)COC3=CC=C(C=C3)Cl
Molecular Formula: C19H18ClN3O3S
Molecular Weight: 403.9 g/mol

2-({5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(4-methylbenzyl)acetamide

CAS No.: 1015539-59-9

Cat. No.: VC11793074

Molecular Formula: C19H18ClN3O3S

Molecular Weight: 403.9 g/mol

* For research use only. Not for human or veterinary use.

2-({5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(4-methylbenzyl)acetamide - 1015539-59-9

Specification

CAS No. 1015539-59-9
Molecular Formula C19H18ClN3O3S
Molecular Weight 403.9 g/mol
IUPAC Name 2-[[5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazol-2-yl]sulfanyl]-N-[(4-methylphenyl)methyl]acetamide
Standard InChI InChI=1S/C19H18ClN3O3S/c1-13-2-4-14(5-3-13)10-21-17(24)12-27-19-23-22-18(26-19)11-25-16-8-6-15(20)7-9-16/h2-9H,10-12H2,1H3,(H,21,24)
Standard InChI Key NYUCJOUTBMGOHP-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)CNC(=O)CSC2=NN=C(O2)COC3=CC=C(C=C3)Cl
Canonical SMILES CC1=CC=C(C=C1)CNC(=O)CSC2=NN=C(O2)COC3=CC=C(C=C3)Cl

Introduction

Chemical Identity and Structural Features

Molecular Architecture

2-({5-[(4-Chlorophenoxy)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(4-methylbenzyl)acetamide (CAS No.: 1015539-59-9) is an acetamide derivative featuring a 1,3,4-oxadiazole ring substituted with a 4-chlorophenoxymethyl group and a sulfanyl linker. The molecular formula is C₁₉H₁₈ClN₃O₃S, with a molecular weight of 403.9 g/mol. The IUPAC name reflects its intricate structure: 2-[[5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazol-2-yl]sulfanyl]-N-[(4-methylphenyl)methyl]acetamide.

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₁₉H₁₈ClN₃O₃S
Molecular Weight403.9 g/mol
logP (Partition Coefficient)Estimated ~3.5 (calculated)
Hydrogen Bond Acceptors6
Hydrogen Bond Donors1
Polar Surface Area85.8 Ų

The presence of the 1,3,4-oxadiazole ring contributes to its planar geometry, while the sulfanyl group enhances solubility in polar solvents . The 4-chlorophenoxy moiety introduces hydrophobicity, influencing membrane permeability.

Synthesis and Optimization

Synthetic Pathways

The synthesis of 2-({5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(4-methylbenzyl)acetamide typically involves multi-step reactions:

  • Formation of the 1,3,4-Oxadiazole Core: Cyclization of a hydrazide intermediate with carbon disulfide under basic conditions yields the oxadiazole ring .

  • Substitution at Position 5: The 4-chlorophenoxymethyl group is introduced via nucleophilic substitution or coupling reactions.

  • Sulfanyl-Acetamide Conjugation: Thiol-ene "click" chemistry or thioetherification attaches the sulfanyl-acetamide sidechain .

Critical Reaction Conditions

  • Temperature: 80–100°C for cyclization steps.

  • Catalysts: Piperidine or triethylamine for base-mediated reactions.

  • Purification: Column chromatography (silica gel) or recrystallization from ethanol/water mixtures .

Biological Activity and Mechanisms

Antibacterial Efficacy

The 1,3,4-oxadiazole scaffold exhibits broad-spectrum antibacterial activity. Compound 6c (a nitro-substituted analog) showed MIC values of 8 µg/mL against Xanthomonas oryzae, outperforming standard drugs like ciprofloxacin . The chlorophenoxy group likely disrupts bacterial membrane integrity, while the acetamide moiety interferes with cell wall synthesis enzymes .

Pharmacological and Agricultural Applications

Drug Discovery

The compound’s structural motifs align with lead candidates in oncology and infectious disease research. Its logP (~3.5) suggests moderate blood-brain barrier permeability, making it viable for CNS-targeted therapies .

Agricultural Fungicides

While primarily studied for pharmaceutical uses, 1,3,4-oxadiazole derivatives also show promise as crop protectants. For instance, patent WO2021255071A1 discloses analogs with fungicidal activity against Rhizoctonia solani . The chlorophenoxy group may inhibit fungal cytochrome P450 enzymes, a mechanism observed in related compounds .

Future Directions

Structural Optimization

  • logP Reduction: Introducing hydrophilic groups (e.g., hydroxyl or carboxyl) to improve solubility.

  • Stereochemical Modifications: Exploring enantiopure forms to enhance target selectivity .

Target Validation

  • CRISPR Screening: Identify genetic vulnerabilities to the compound in cancer cell lines.

  • Proteomics: Map interaction partners using affinity chromatography-mass spectrometry.

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